molecular formula C15H21BFNO3 B3049609 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid pinacol ester CAS No. 2121512-58-9

2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid pinacol ester

Cat. No. B3049609
M. Wt: 293.14
InChI Key: SFQUHHDNRQOMIA-UHFFFAOYSA-N
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Description

“2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121512-58-9 . Its IUPAC name is 2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide .


Molecular Structure Analysis

The molecular formula of this compound is C15H21BFNO3 . The InChI code is 1S/C15H21BFNO3/c1-14(2)15(3,4)21-16(20-14)11-9-7-8-10(12(11)17)13(19)18(5)6/h7-9H,1-6H3 .


Chemical Reactions Analysis

Pinacol boronic esters, such as this compound, are valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 293.142 . It has a density of 1.1±0.1 g/cm3, and a boiling point of 422.6±40.0 °C at 760 mmHg . The flash point is 209.4±27.3 °C .

Scientific Research Applications

Fluoride Ion Sensing

Organoboron compounds, such as 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid pinacol ester, have been explored as Lewis acid receptors for fluoride ions in polymeric membranes. These compounds exhibit enhanced selectivity for fluoride ions, making them valuable in the development of fluoride ion-selective sensors. Research on 4-octyloxyphenylboronic acid (OPBA) and the pinacol ester of 2,4,6-trifluorophenylboronic acid (PE-PBA) demonstrated their potential in fluoride sensing. The study revealed that the polymer membrane electrodes containing these organoboron compounds could provide Nernstian responses to fluoride ions, with the stability of the B-O bond in the boronic acids playing a crucial role in the sensor's performance (Jańczyk et al., 2012).

H2O2-Responsive Materials

Another intriguing application of organoboron compounds, including derivatives like 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid pinacol ester, is in the development of H2O2-responsive materials. The facile synthesis of H2O2-cleavable poly(ester-amide)s via Passerini multicomponent polymerization demonstrates the utility of phenylboronic acid esters in creating materials that degrade in response to H2O2. This property is particularly valuable for the development of smart drug delivery systems that can release their cargo in response to specific biochemical stimuli (Cui et al., 2017).

Organoboron in Organic Synthesis

The conversion of partially fluorinated arenes into their corresponding boronate esters via C-F bond activation is another significant application. This transformation, catalyzed by nickel compounds, underscores the role of organoboron compounds in facilitating the synthesis of complex organic molecules. Such methodologies are instrumental in constructing boronate esters, which are pivotal intermediates in various organic synthesis reactions, including cross-coupling reactions (Zhou et al., 2016).

C-F Bond Functionalization

Organoboron compounds derived from 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid pinacol ester are also pivotal in the functionalization of C-F bonds. The Ni/Cu-catalyzed transformation of fluoroarenes to arylboronic acid pinacol esters via C-F bond cleavage exemplifies the synthetic utility of organoboron compounds in accessing functionalized arenes from simple fluoroarenes. This method offers a versatile approach to diversifying the chemical structures of aromatic compounds, which can have profound implications in medicinal chemistry and material science (Niwa et al., 2015).

Safety And Hazards

The compound is associated with certain hazards. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

properties

IUPAC Name

2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BFNO3/c1-14(2)15(3,4)21-16(20-14)11-9-7-8-10(12(11)17)13(19)18(5)6/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQUHHDNRQOMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701132532
Record name Benzamide, 2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid pinacol ester

CAS RN

2121512-58-9
Record name Benzamide, 2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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